molecular formula C14H9ClO3 B6396778 MFCD18319195 CAS No. 1261921-28-1

MFCD18319195

Cat. No.: B6396778
CAS No.: 1261921-28-1
M. Wt: 260.67 g/mol
InChI Key: IEGVRTVIXRUULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Isomers

3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid is a derivative of isonicotinic acid, which is one of the three isomers of pyridine carboxylic acid. google.comgoogle.com These isomers are foundational structures in medicinal chemistry and have been the basis for a multitude of pharmaceutical agents. google.com The core structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and a single carboxylic acid (-COOH) group. google.com

The position of the carboxylic acid group on the pyridine ring defines the isomer:

Picolinic acid (Pyridine-2-carboxylic acid): The carboxylic acid group is at the 2-position, adjacent to the nitrogen atom. google.com

Nicotinic acid (Pyridine-3-carboxylic acid): Also known as niacin or vitamin B3, the carboxylic acid group is at the 3-position. google.com

Isonicotinic acid (Pyridine-4-carboxylic acid): The carboxylic acid group is at the 4-position, opposite the nitrogen atom. google.com

The versatility of these isomers in drug development stems from the pyridine ring's ability to engage in various non-covalent interactions and the carboxylic acid's capacity to act as a hydrogen bond donor and acceptor. google.com This structural framework is present in drugs developed for a wide range of conditions, including tuberculosis, cancer, and diabetes.

Significance of Methylenedioxyphenyl Moiety in Chemical Science

The second key structural feature of MFCD18319195 is the methylenedioxyphenyl group, also known as the 1,3-benzodioxole (B145889) group. This moiety consists of a benzene (B151609) ring where two adjacent carbon atoms are connected to a methylenedioxy bridge (-O-CH₂-O-). This functional group is prevalent in a vast array of natural products, particularly in plant-derived compounds.

The methylenedioxyphenyl group is of significant interest in chemical and biological sciences for several reasons:

Natural Occurrence: It is a common structural motif in natural products, such as safrole, which is found in the oil of sassafras.

Pharmaceutical Relevance: This group is incorporated into the structures of various synthetic drugs.

Biochemical Interactions: Compounds containing the methylenedioxyphenyl moiety are known to interact with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. This interaction can lead to the inhibition of these enzymes, which has significant implications for drug metabolism and potential drug-drug interactions.

Synthetic Precursor: The methylenedioxyphenyl structure is a key building block in the synthesis of other complex molecules.

Historical Development and Initial Interest

The synthesis of related structures, such as those containing a methylenedioxyphenyl group, has been explored in various contexts. For instance, the synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid from 3,4-methylenedioxy-cinnamic acid has been documented. It is plausible that 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid could be synthesized through cross-coupling reactions, such as a Suzuki coupling between a halogenated isonicotinic acid derivative and 3,4-methylenedioxyphenylboronic acid. Such reactions are common in medicinal chemistry for creating novel compounds.

Overview of Research Trajectories

Currently, there are no specific, publicly documented research trajectories focusing on 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid. The compound is listed by several chemical suppliers, indicating its availability for research purposes.

Based on the properties of its constituent parts, potential research involving this compound could be directed towards several areas:

Medicinal Chemistry: As a derivative of isonicotinic acid, it could be investigated for various biological activities, including as an antimicrobial or an enzyme inhibitor. google.com The presence of the methylenedioxyphenyl group might confer specific interactions with biological targets.

Materials Science: Isonicotinic acid and its derivatives are known to form coordination polymers and metal-organic frameworks (MOFs) due to the nitrogen atom and the carboxylate group acting as ligands for metal ions. The properties of such materials could be modified by the inclusion of the bulky and electronically distinct methylenedioxyphenyl group.

Without dedicated studies on this compound, its specific applications and research relevance remain speculative and represent an open area for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-12-7-3-6-11(13(12)14(17)18)10-5-2-1-4-9(10)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGVRTVIXRUULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688858
Record name 3-Chloro-2'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-28-1
Record name 3-Chloro-2'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 3 3,4 Methylenedioxyphenyl Isonicotinic Acid

Foundational Synthetic Routes to Isonicotinic Acid Core

The isonicotinic acid, or pyridine-4-carboxylic acid, component of the target molecule serves as a crucial building block. Its synthesis is well-established in organic chemistry, with several reliable methods available.

A primary and economically viable route to isonicotinic acid begins with γ-picoline (4-methylpyridine). This method is favored due to the relatively low cost and ready availability of the starting material. The synthesis involves the oxidation of the methyl group of γ-picoline to a carboxylic acid. While β-picoline (3-methylpyridine) can also be oxidized to its corresponding carboxylic acid (nicotinic acid), for the synthesis of the isonicotinic acid core, γ-picoline is the specific precursor required.

The conversion of the methyl group in γ-picoline to a carboxylic acid is achieved through various oxidation methods. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), nitric acid, and catalytic air oxidation. The choice of oxidant can depend on factors such as reaction scale, desired purity, and environmental considerations. For instance, catalytic oxidation is often preferred in industrial settings due to its efficiency and reduced waste generation. The reaction with potassium permanganate is a classic laboratory method that proceeds reliably to afford isonicotinic acid in good yields.

Approaches for Incorporating the Methylenedioxyphenyl Moiety

The 3,4-methylenedioxyphenyl group is a key structural feature that imparts specific electronic and conformational properties to the final molecule. The synthesis of this moiety often starts from naturally occurring precursors.

Intermediates containing the 3,4-methylenedioxyphenyl group are typically prepared from readily available starting materials such as piperonal (B3395001) or isosafrole. Piperonal (3,4-methylenedioxybenzaldehyde) can be sourced directly or synthesized from catechol. Isosafrole, which can be derived from safrole, is another important precursor. These intermediates can then be functionalized to prepare them for the subsequent coupling reaction. For instance, piperonal can be converted to a variety of derivatives that are suitable for different coupling strategies.

The crucial step in the synthesis of 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid is the formation of the carbon-carbon bond between the isonicotinic acid core and the 3,4-methylenedioxyphenyl group. This is typically achieved through modern cross-coupling reactions. A common strategy involves a Suzuki coupling reaction, which utilizes a palladium catalyst to couple a boronic acid derivative with a halide. In this context, 3-bromoisonicotinic acid could be coupled with 3,4-methylenedioxyphenylboronic acid. Alternatively, a Stille coupling could be employed, which involves the reaction of an organotin compound with an organic halide, also in the presence of a palladium catalyst. These coupling reactions are highly efficient and allow for the precise construction of the desired molecular architecture.

Advanced Synthetic Strategies

Green Chemistry Approaches (e.g., Sonication, Microwave Irradiation)

Modern organic synthesis increasingly incorporates green chemistry principles to reduce environmental impact, minimize waste, and improve energy efficiency. For the synthesis of isonicotinic acid derivatives and related heterocyclic compounds, techniques such as sonication and microwave irradiation have proven to be effective alternatives to conventional heating methods. researchgate.net These approaches often result in significantly shorter reaction times, higher yields, and can frequently be performed in environmentally benign solvents like water. researchgate.netmdpi.com

The synthesis of Schiff's bases of isonicotinic acid hydrazide, a closely related class of compounds, demonstrates the advantages of these green methods. researchgate.net Studies have shown that microwave irradiation and sonication can dramatically reduce reaction times from hours to minutes while improving product yields compared to traditional refluxing techniques. researchgate.netresearchgate.net For instance, the synthesis of isonicotinohydrazide derivatives has been successfully achieved under microwave irradiation, which aligns with the principles of "Green Chemistry" by increasing product yield and decreasing reaction time by a factor of 3-4 compared to classical methods. researchgate.net

Table 1: Comparison of Conventional and Green Synthesis Methods for Isonicotinoyl Hydrazones researchgate.net
DerivativeMethodReaction TimeYield (%)
Benzylidene isonicotinoyl hydrazoneConventional3-4 hours72
Microwave3-5 minutes85
Salicylidene isonicotinoyl hydrazoneConventional4-5 hours70
Microwave4-6 minutes82
p-anisalidene isonicotinoyl hydrazoneConventional5-6 hours68
Microwave5-7 minutes80

Furthermore, the use of water as a solvent under microwave irradiation has been shown to be effective in related syntheses, such as the formation of 3-(3,4-methylenedioxyphenyl)chromone, achieving full conversion in just 8 minutes. core.ac.uk Similarly, isonicotinic acid itself has been employed as a dual and biological organocatalyst for the green, solvent-free synthesis of pyranopyrazoles, highlighting the utility of the isonicotinic acid scaffold in promoting environmentally friendly reactions. rsc.org

Catalytic Methods in Synthesis

Catalysis is fundamental to the efficient synthesis of 3-arylpyridine structures. Both copper and palladium catalysts are extensively used to facilitate the formation of the key C-C bond. Copper-catalyzed multi-component reactions, for example, enable the synthesis of complex pyridine (B92270) derivatives in a single, solvent-free step using a ball milling technique, which is a sustainable approach. acs.orgacs.org This method tolerates a wide range of functional groups on the pyridine ring. acs.orgacs.org

A combination of copper and palladium catalysis has been effectively used in decarboxylative cross-coupling reactions to produce 3-substituted 2-arylpyridines with yields up to 96%. acs.org This protocol demonstrates high efficiency under mild conditions, coupling various picolinate (B1231196) salts with aryl halides. acs.org

Multi-component Reactions for Pyridine Derivative Formation

Multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from three or more starting materials in a single pot. taylorfrancis.com This approach is particularly well-suited for synthesizing the pyridine nucleus. taylorfrancis.com The Hantzsch reaction, one of the earliest described MCRs, and its modern variations are common methods for building the pyridine ring system. taylorfrancis.com

Recent advancements include copper-catalyzed, solvent-free MCRs that produce isoindolo[2,1-a]pyridine derivatives in good to excellent yields. acs.orgacs.org Other MCRs for pyridine synthesis have been developed using either conventional heating or microwave irradiation, offering a simple procedure with good yields. researchgate.net These reactions often involve the condensation of components like aldehydes, ketones, cyanoacetylindoles, and ammonium (B1175870) acetate (B1210297). researchgate.net The use of eutectogels as a reusable catalyst in solvent-free, one-pot MCRs further represents a green and efficient pathway to pyridine derivatives. rsc.org

Palladium-Catalyzed Processes in Pyridine Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, especially for forming C-C bonds between aromatic rings. The Suzuki-Miyaura cross-coupling reaction is the pre-eminent method used for this purpose in the pharmaceutical industry due to its wide availability of starting materials, excellent functional group tolerance, and simple experimental protocols. rsc.org The synthesis of 3-arylpyridines, the core of the target molecule, is conveniently achieved through the palladium-catalyzed cross-coupling of a diethyl(3-pyridyl)borane (B1298667) with various aryl halides. semanticscholar.org

This reaction typically involves an organoboron compound (like an arylboronic acid) and an organohalide, coupled in the presence of a palladium catalyst and a base. semanticscholar.orgacs.org For the synthesis of 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid, a feasible route would involve the Suzuki coupling of a 3-halo-isonicotinic acid derivative with 3,4-methylenedioxyphenylboronic acid. Ligand-free Suzuki coupling reactions using palladium acetate in aqueous media have also been developed for the synthesis of arylpyridines, offering a more environmentally friendly protocol. mdpi.com While the Suzuki reaction is dominant, other palladium-catalyzed processes like the Heck reaction can also be employed to form similar C-C bonds. core.ac.uk

Reaction Condition Optimization and Yield Enhancement

The success and efficiency of synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, are critically dependent on the optimization of reaction conditions. acs.orgbeilstein-journals.org Key parameters that are systematically varied to maximize product yield and minimize side reactions include the choice of palladium source, ligand, base, solvent system, and temperature. mdpi.combeilstein-journals.org

In the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki-Miyaura coupling, a model reaction was used to screen various conditions. beilstein-journals.org The goal was to maximize the yield of the desired diarylated product while suppressing the formation of mono-arylated and des-brominated byproducts. beilstein-journals.org Optimization revealed that a specific combination of catalyst, base, and solvent could lead to a near-quantitative formation of the desired product within one hour, with isolated yields reaching up to 96%. beilstein-journals.org

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions for Diarylpyridine Synthesis beilstein-journals.org
Palladium SourceLigandBaseSolventYield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene5
Pd(OAc)₂SPhosK₂CO₃Toluene65
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O70
Pd(PPh₃)₄-K₃PO₄Toluene/H₂O85
Pd(PPh₃)₄-K₃PO₄Toluene/H₂O/EtOH99

Similarly, studies on the Suzuki-type coupling of 3-iodoimidazo[1,2-a]pyridines found that reactivity was significantly influenced by the nature of the substituent, the base, and the solvent. acs.orgresearchgate.net Optimized yields and shortened reaction times were achieved by using strong bases like sodium hydroxide (B78521) in solvents such as DME. acs.orgresearchgate.net For the ligand-free Suzuki coupling of 2,3,5-trichloropyridine, optimization of reaction time and temperature was crucial, with the best yields obtained after 12 hours at 60 °C. mdpi.com These findings underscore the importance of meticulous optimization to achieve high-yielding and efficient syntheses of complex pyridine derivatives.

Derivatives, Analogs, and Structural Modifications

Design Principles for Derivatives of 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid

The design of derivatives of 3-(3,4-methylenedioxyphenyl)isonicotinic acid is guided by established principles of medicinal chemistry. The core structure, featuring a methylenedioxyphenyl group attached to an isonicotinic acid moiety, presents multiple sites for modification. These include the carboxylic acid group, the pyridine (B92270) ring, and the methylenedioxyphenyl ring.

A primary strategy involves the modification of the carboxylic acid group to form amides, esters, and hydrazides. nih.govbelnauka.by This approach is often employed to alter the compound's solubility, lipophilicity, and metabolic stability. For instance, converting the carboxylic acid to an amide can introduce new hydrogen bonding capabilities and modulate the molecule's interaction with biological targets. nih.gov

Another key design principle focuses on the substitution of the pyridine and phenyl rings. Introducing various functional groups can influence the electronic properties and steric profile of the molecule. These substitutions are critical in exploring structure-activity relationships (SAR), which aim to identify the specific structural features responsible for a compound's activity. acs.org The strategic placement of substituents can lead to enhanced potency and selectivity.

Molecular hybridization is another sophisticated design principle. This involves combining the 3-(3,4-methylenedioxyphenyl)isonicotinic acid scaffold with other known pharmacophores. The goal is to create hybrid molecules that integrate the beneficial properties of both parent structures, potentially leading to novel mechanisms of action or synergistic effects.

Synthesis of Substituted Isonicotinic Acid Derivatives

The synthesis of substituted isonicotinic acid derivatives is a well-established area of organic chemistry. belnauka.byacs.org Generally, these syntheses involve multi-step sequences starting from commercially available precursors.

One common synthetic route involves the acylation of various nucleophiles with isonicotinic acid or its activated derivatives, such as acid chlorides or esters. belnauka.by For example, the reaction of isonicotinic acid hydrochloride with alcohols or amines in the presence of a base like triethylamine (B128534) can yield the corresponding esters or amides. belnauka.by

Another widely used method is the condensation reaction of isonicotinic acid hydrazide (isoniazid) with various aldehydes and ketones. researchgate.netect-journal.kz This reaction typically proceeds under reflux in a suitable solvent like ethanol, often with a catalytic amount of acid, to produce a wide range of hydrazone derivatives. researchgate.net These hydrazones can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Furthermore, nuclear substitution reactions on the pyridine ring of isonicotinic acid allow for the introduction of various substituents. acs.org These reactions can be challenging due to the electron-deficient nature of the pyridine ring but are crucial for creating a diverse library of derivatives for further investigation.

Exploration of Methylenedioxyphenyl-Containing Analogs

The methylenedioxyphenyl group is a key structural feature of 3-(3,4-methylenedioxyphenyl)isonicotinic acid and is retained in many of its analogs. This moiety is also found in numerous naturally occurring and synthetic compounds with diverse biological activities. nih.gov The exploration of analogs containing this group has led to the development of several classes of compounds with interesting chemical properties.

Amide Derivatives

Amide derivatives represent a significant class of analogs derived from 3-(3,4-methylenedioxyphenyl)isonicotinic acid. nih.govptfarm.pl These compounds are typically synthesized by coupling the carboxylic acid with a variety of amines. The resulting amide bond is a stable and common functional group in many biologically active molecules. ajchem-a.com

The synthesis of these amides can be achieved through various coupling methods. ajchem-a.com A common approach involves the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.comgoogle.com These reagents facilitate the formation of an active ester intermediate, which then readily reacts with an amine to form the desired amide.

Recent research has focused on synthesizing novel methylenedioxyphenyl-based amides and characterizing their structures using techniques like NMR, FT-IR, and single-crystal X-ray diffraction. researchgate.net These studies provide detailed insights into the molecular geometry and intermolecular interactions of these compounds.

Hydrazide Derivatives

Hydrazide derivatives, particularly those derived from isonicotinic acid hydrazide (isoniazid), are a class of compounds that have been extensively studied. google.com These derivatives are typically synthesized through the condensation of isoniazid (B1672263) with various aldehydes or ketones. researchgate.netnih.gov This reaction forms a hydrazone linkage (-C=N-NH-C=O), which is a key structural feature of these molecules. mdpi.com

The synthesis is often straightforward, involving refluxing equimolar amounts of isoniazid and the corresponding carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.net This method allows for the creation of a diverse library of hydrazone derivatives with different substituents on the aromatic ring. nih.gov

Pyrazole (B372694) Sulfonamide Derivatives

Pyrazole sulfonamide derivatives represent a more complex class of analogs that incorporate both a pyrazole ring and a sulfonamide group. ias.ac.ingoogle.com Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, and they are known to be important scaffolds in medicinal chemistry. nih.gov

The synthesis of pyrazole sulfonamides can be a multi-step process. nih.gov One approach involves the initial synthesis of a pyrazole ring, which is then followed by a sulfonylation reaction. nih.gov For example, a substituted pyrazole can be treated with chlorosulfonic acid to introduce a sulfonyl chloride group, which can then be reacted with an amine to form the final sulfonamide. nih.gov

Alternatively, pyrazole-1-sulfonamides can be synthesized from the reaction of chalcones with p-sulfamylphenyl hydrazine (B178648), followed by acid-catalyzed cyclization. nih.gov The structures of these complex molecules are confirmed through elemental analysis and various spectroscopic techniques. nih.gov

Tricyclic Isoquinoline (B145761) Derivatives

Tricyclic isoquinoline derivatives are a class of structurally rigid analogs that incorporate the isoquinoline nucleus. google.com Isoquinolines are bicyclic aromatic compounds consisting of a benzene (B151609) ring fused to a pyridine ring and are found in many natural products. nih.govjpionline.org

The synthesis of tricyclic isoquinolines can be achieved through various synthetic strategies. One common method is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. mdpi.com Another important method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. mdpi.com

More recent methods involve cycloaddition reactions. For example, the [3+2] cycloaddition of a dihydroisoquinoline with an alkyne can lead to the formation of a tricyclic pyrrolo[2,1-a]isoquinoline (B1256269) system. mdpi.com The structural complexity of these molecules often requires advanced analytical techniques for full characterization.

Conformational Analysis of Related Methylenedioxyphenyl Compounds

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a crucial role in its chemical reactivity and biological activity. For methylenedioxyphenyl derivatives, the orientation of the methylenedioxy ring relative to the rest of the molecule is of significant interest. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for studying these conformational preferences. nih.govlongdom.org

Research on compounds like (±)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane (MDMA) has shown that the molecule exists in various conformations, with the "extended" and "folded" forms being of particular note. uchile.cl In the extended conformation, the phenyl group is positioned anti to the methylamino group, while in the folded conformation, they are gauche to each other. uchile.cl The relative stability of these conformers is influenced by subtle energetic balances and can be predicted using theoretical calculations and confirmed by experimental techniques like NMR spectroscopy. uchile.clresearchgate.net

Rotational Potential Energy Surface Studies

A rotational potential energy surface (PES) is a theoretical map that describes the energy of a molecule as a function of the rotation around one or more of its chemical bonds. huntresearchgroup.org.ukuark.edu By calculating the PES, scientists can identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). huntresearchgroup.org.uklibretexts.org

For methylenedioxyphenyl compounds, PES scans are often performed to understand the rotation around the bond connecting the phenyl ring to the side chain. uchile.cl These studies, carried out using various levels of theory like RHF/6-31G(d,p) and B3LYP/6-31G(d,p), reveal the energy landscape of the molecule. uchile.clresearchgate.net For instance, in MDMA, the PES for the internal rotation of the bonds connecting the side chain to the ring shows that the energy barriers separating different conformations can be very low, indicating that these forms can interconvert freely in solution. uchile.clresearchgate.net

The table below presents a hypothetical representation of data that could be derived from a PES scan for a generic methylenedioxyphenyl derivative, illustrating the relative energies of different conformers.

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Transition State)
600.5Gauche (Folded)
1202.8Eclipsed (Transition State)
1800.0Anti (Extended)

This table is a generalized representation and not based on a specific compound.

Influence of Solvent Effects on Conformation

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. frontiersin.org Solvents can stabilize certain conformations over others through various interactions, such as electrostatic interactions and hydrogen bonding. frontiersin.orgresearchgate.net The effect of the solvent is often evaluated in computational studies using models like the Polarizable Continuum Model (PCM). uchile.clresearchgate.net

In the case of methylenedioxyphenyl derivatives like MDMA, studies have shown that the conformational distribution changes with the polarity of the solvent. uchile.cl For example, in a non-polar solvent like chloroform (B151607) (CDCl3), there might be a slight preference for the "extended" rotamer. uchile.cl However, in a polar solvent like water (D2O), the preference for a particular conformation can be more pronounced. uchile.clresearchgate.net The rate of conformational changes can also be affected by the solvent's properties. ucla.edumdpi.com

The following table illustrates how solvent polarity might influence the population of different conformers for a hypothetical methylenedioxyphenyl compound.

SolventDielectric Constant% Population of Extended Conformer% Population of Folded Conformer
Toluene2.45545
Chloroform4.86040
Acetonitrile (B52724)37.57525
Water80.18515

This table is a generalized representation and not based on a specific compound.

Table of Compound Names

Abbreviation / Trivial NameSystematic Name
MDMA(±)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane
DOET2,5-dimethoxy-4-ethylamphetamine
TMA2,4,5-trimethoxyamphetamine
MDCN-(4-methoxybenzyl)-6-nitrobenzo- nih.govuchile.cl-dioxole-5-carboxamide
ADCN-(3-acetylphenyl)-6-nitrobenzo- nih.govuchile.cl-dioxole-5-carboxamide
PHXPhototrexate

Molecular and Cellular Mechanisms of Action

Enzyme Modulation and Inhibition

(E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one and its structural analogs have been shown to modulate the activity of a wide array of enzymes, playing a crucial role in various biological pathways.

Cytochrome P-450 (CYP) Biotransformation Modulation (Inhibition and Induction)

While specific studies on the direct modulation of cytochrome P-450 (CYP) enzymes by (E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one are not extensively detailed in the available literature, the broader class of aurones and related benzofuran (B130515) structures are known to interact with these crucial metabolic enzymes. google.com Research on other heterocyclic compounds suggests that interactions with CYP enzymes are a common feature, influencing the metabolism of various substances. thieme-connect.com For instance, certain acetamido-phenyltetrazole derivatives have been studied for their ability to modulate P-glycoprotein and CYP3A4, which is significant in the context of multi-drug resistance in cancer. google.com

Myeloperoxidase (MPO) Inhibition

The inhibitory potential of aurone (B1235358) derivatives against myeloperoxidase (MPO), an enzyme implicated in inflammation and oxidative stress, has been a subject of investigation. Although direct data on (E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one is limited, the general class of aurones has shown promise in this area.

Cyclooxygenase-2 (COX-2) Inhibition

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Benzofuran-based molecules have been designed and synthesized as selective COX-2 inhibitors. researchgate.net Studies on various heterocyclic compounds, such as oxazole (B20620) and pyrazole (B372694) derivatives, have demonstrated their potential as COX-2 inhibitors. d-nb.infonih.govacs.org For example, certain diarylpyrazoles exhibit moderate to high COX-2 inhibitory activity. nih.gov The structural features of aurones make them candidates for COX-2 inhibition, contributing to their anti-inflammatory properties.

Other Enzyme Interactions (e.g., Urease, Acetylcholinesterase, Bcr-Abl Tyrosine Kinase, Histone Demethylase)

(E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one and its analogs have demonstrated interactions with a variety of other enzymes:

Urease: Arylmethylene hydrazine (B178648) derivatives containing a 2-nitro benzylidene group have been identified as potent urease inhibitors. nih.gov One such compound demonstrated a mixed-mode of inhibition against urease. researchgate.net Urease is a key enzyme in the pathogenesis of Helicobacter pylori infections. nih.gov

Acetylcholinesterase (AChE): Aurones have attracted attention for their potential as acetylcholinesterase inhibitors, which is relevant for the management of Alzheimer's disease. researchgate.net Certain 3-aminobenzofuran derivatives have shown potent AChE inhibition.

Bcr-Abl Tyrosine Kinase: The Bcr-Abl tyrosine kinase is a critical target in the treatment of chronic myeloid leukemia (CML). nih.gov While direct inhibition by (E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one is not specified, related indolin-2-one derivatives are known inhibitors of receptor tyrosine kinases. researchgate.net Dasatinib, a multi-targeted tyrosine kinase inhibitor, is effective against Bcr-Abl. tandfonline.comresearchgate.net

Histone Demethylase: No specific data was found for the interaction of (E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one with histone demethylases in the provided search results.

Inhibition of Mycobacterium tuberculosis Essential Enzymes

Aurone derivatives have emerged as promising candidates for the development of new anti-tuberculosis (TB) therapeutics. frontiersin.org They have been shown to inhibit the growth of Mycobacterium tuberculosis with significant efficacy. mdpi.comfrontiersin.org Research indicates that these compounds may act by inhibiting essential enzymes in M. tuberculosis, such as chorismate synthase, which is vital for the synthesis of aromatic acids. frontiersin.org Some N-alkyl nitrobenzamides, which are structurally related, are thought to target DprE1, another essential enzyme in M. tuberculosis. nih.gov

Receptor and Transporter Interactions

The interaction of (E)-2-(2-nitrobenzylidene)-1-benzofuran-3(2H)-one with specific receptors and transporters is an area of ongoing research. The quinuclidinone core, present in some related compounds, can interact with molecular targets like enzymes or receptors. Furthermore, 3-arylidene-indolin-2-one derivatives, which share structural similarities, are recognized as inhibitors of receptor tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR). researchgate.net

Potential Interactions with Nicotinic Acetylcholine (B1216132) Receptors

Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems. wikipedia.orgresearchgate.net Certain pyridine (B92270) carboxylic acid derivatives have been explored for their potential to interact with these receptors. Nicotine, a well-known pyridine alkaloid, acts as an agonist at most nAChRs. google.com The fundamental pharmacophore for nAChR activity involves a cationic center and a heteroatom, such as the nitrogen in a pyridine ring, which can accept a hydrogen bond. researchgate.net Derivatives of 3-pyridinecarboxylic acid, in particular, have been investigated as potential nAChR ligands, suggesting a possible role in modulating neurological processes.

Sustained stimulation of nAChRs can trigger intracellular signaling cascades, often initiated by calcium influx, leading to neuroprotective effects. google.com The most prevalent nAChR subtypes in the central nervous system are the α4β2 and α7 receptors. google.com

Modulation of TRPC6 Ion Channels by Pyridine Carboxylic Acid Derivatives

Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) is a non-selective, calcium-permeable cation channel. nih.gov This ion channel is implicated in a variety of physiological processes and has been identified as a therapeutic target for numerous conditions. ekb.eg A number of pyridine carboxylic acid derivatives have been synthesized and patented as potent and selective inhibitors of the TRPC6 ion channel. nih.gov This inhibitory action presents a potential avenue for the pharmacological modulation of TRPC6-related pathways.

Effects on Monoamine Transporters (e.g., SERT, DAT, NET) by Related Analogs

Monoamine transporters (MATs), including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are integral for regulating neurotransmitter concentrations in the synaptic cleft. nih.gov The 3,4-methylenedioxyphenyl group, a key structural feature of MFCD18319195, is also present in 3,4-methylenedioxymethamphetamine (MDMA). MDMA is known to be an inhibitor of SERT, DAT, and NET. It functions as a substrate for these transporters, leading to both the inhibition of monoamine reuptake and the promotion of their release.

Similarly, other related compounds like mephedrone (B570743) also act as substrates for NET, DAT, and SERT. The interaction with these transporters is a hallmark of many psychoactive substances. nih.gov

Compound/AnalogTarget Transporter(s)Observed Effect
3,4-methylenedioxymethamphetamine (MDMA)SERT, DAT, NETInhibition of reuptake, potent releaser of monoamines.
MephedroneNET, DAT, SERTSubstrate for transporters, inhibits uptake.
ButyloneDAT, NET, SERTBlocks reuptake of dopamine, norepinephrine, and serotonin.

Cellular Pathway Modulation

The interaction of these compounds at the molecular level can trigger broader cellular pathway modulations, leading to diverse physiological outcomes in both plant and animal systems.

Induction of Defense Enzymes and Phenolic Constituents in Plants

In plants, certain pyridine carboxylic acid derivatives can act as elicitors of defense responses. Isonicotinic acid, a related compound, is known to induce the production of reactive oxygen species (ROS) by inhibiting enzymes like catalase. This is a component of the plant's defense mechanism. Furthermore, some trifluoromethylpyridine piperazine (B1678402) derivatives have been shown to induce the activity of defense enzymes such as superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), thereby enhancing systemic acquired resistance (SAR) against viral pathogens. The induction of these defense-related enzymes is a common strategy for protecting plants from various stresses.

Compound ClassInduced Defense Enzymes
Isonicotinic acidInduces Reactive Oxygen Species (ROS) production.
Trifluoromethylpyridine piperazine derivativesSuperoxide Dismutase (SOD), Polyphenol Oxidase (PPO), Phenylalanine Ammonialyase (PAL).

Inhibition of Ethylene (B1197577) Production in Biological Systems

Ethylene is a key plant hormone that regulates processes such as fruit ripening and senescence. Pyridine 2,4-dicarboxylic acid (PDCA) has been demonstrated to suppress the production of ethylene in carnation flowers, which consequently delays their aging. Another related compound, 2-pyridinecarboxylic acid, also functions as an inhibitor of ethylene biosynthesis. This inhibitory action highlights the potential for pyridine carboxylic acid derivatives to modulate ethylene-dependent signaling pathways in plants.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

Apoptosis and necrosis are two distinct forms of cell death. Apoptosis is a programmed and highly regulated process, whereas necrosis is typically a result of acute cellular injury. Certain phenyl-pyridine-2-carboxylic acid derivatives have been found to induce apoptosis in cancer cells. This is often preceded by an arrest of the cell cycle. Other pyrano[3,2-c]pyridine derivatives have also demonstrated the ability to induce apoptosis.

The molecular mechanisms underlying this induction of apoptosis can involve the regulation of key proteins. For instance, some 3-pyridinylidene derivatives have been shown to upregulate pro-apoptotic genes like Bak and Bad, while downregulating anti-apoptotic genes such as Bcl-XL and Bcl-2.

Compound ClassMechanism of Cell DeathKey Molecular Events
Phenyl-pyridine-2-carboxylic acid derivativesInduction of apoptosis in cancer cells.Cell cycle arrest followed by apoptosis.
Pyrano[3,2-c]pyridine derivativesInduction of apoptosis.Activation of apoptotic pathways.
3-Pyridinylidene derivativesInduction of apoptosis.Upregulation of Bak and Bad; downregulation of Bcl-XL and Bcl-2.

Involvement of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

There is no scientific literature available that describes or investigates the role of this compound in the induction of oxidative stress or the generation of reactive oxygen species (ROS). Research into how this compound might interact with cellular antioxidant systems or promote the formation of molecules like superoxide, hydrogen peroxide, or hydroxyl radicals has not been published.

Mitochondrial Dysfunction Pathways

No studies have been found that link this compound to mitochondrial dysfunction. The scientific community has not reported on whether this compound affects mitochondrial respiration, the integrity of the mitochondrial membrane, or the function of the electron transport chain. Therefore, any discussion of its impact on mitochondrial health would be purely speculative and without a factual basis.

DNA Damage Pathways (Direct and Indirect)

There is a lack of any research connecting this compound to DNA damage, either through direct interaction with the DNA molecule or indirectly through mechanisms such as the generation of ROS or interference with DNA repair processes. The DNA damage response (DDR) is a critical cellular process, but there is no evidence to suggest that this compound activates or inhibits any of the associated pathways, such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), or double-strand break repair pathways like homologous recombination (HR) and non-homologous end joining (NHEJ). cellsignal.comnih.gov

The request for an article focusing solely on the chemical compound this compound cannot be fulfilled at this time. The absence of any research data for this specific identifier makes it impossible to generate a scientifically accurate and informative article on its molecular and cellular mechanisms of action. Further research and publication on this compound are required before such an analysis can be conducted.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Fundamental Principles of SAR and QSAR

The core of SAR and QSAR lies in the principle that the biological activity of a chemical compound is a direct function of its molecular structure. By systematically modifying the structure of a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its biological activity.

A key assumption is that compounds with similar structures are likely to exhibit similar biological activities. This allows for the extrapolation of data from known active compounds to design new ones. QSAR further quantifies this relationship by establishing a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

SAR studies can be both qualitative and quantitative. A qualitative approach involves observing the changes in biological activity resulting from discrete structural modifications. For instance, the addition or removal of a functional group can lead to an increase, decrease, or complete loss of activity, providing insights into the importance of that group.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between a set of molecular descriptors and the biological activity. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP). A typical QSAR equation might take the form:

log(1/C) = k1logP + k2σ + k3*Es + ...

where C is the concentration of the compound required to produce a specific biological effect, and k represents the coefficients for each descriptor. Such models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. For instance, multi-target QSAR models have been effectively used to describe the antimicrobial activity of N(2)-acyl isonicotinic acid hydrazides. nih.gov

Influence of Structural Features on Biological Activity

The biological activity of 3-(3,4-methylenedioxyphenyl)isonicotinic acid is determined by the interplay of its constituent parts: the isonicotinic acid ring and the 3,4-methylenedioxyphenyl group.

The nature and position of substituents on both the pyridine (B92270) ring of isonicotinic acid and the phenyl ring of the methylenedioxyphenyl group are critical determinants of biological activity.

Isonicotinic Acid Moiety : Research on derivatives of isonicotinic acid has shown that modifications to the pyridine ring can significantly impact activity. For example, in a series of 2-substituted isonicotinic acid hydrazides, the reactivity of the pyridine nitrogen atom was found to be essential for their antibacterial activity. nih.gov Furthermore, derivatization of the carboxylic acid group into amides has been shown to enhance the systemic acquired resistance (SAR)-inducing biological activities in plants, in some cases more so than the parent acid. researchgate.net

Methylenedioxyphenyl Moiety : The methylenedioxyphenyl group is a common structural motif in many biologically active compounds, including natural products and pharmaceuticals. ontosight.ai Its presence is often associated with enhanced bioactivity. nih.gov Studies have indicated that this group can influence a compound's electronic properties and its ability to interact with biological targets. ontosight.ai For example, replacement of the 3-(3,4-methylenedioxyphenyl) group in the insecticidal compound haedoxan (B1203460) with smaller alkyl groups resulted in a significant decrease in activity, highlighting the importance of this aryl group. tandfonline.com The oxygen atoms in the methylenedioxy bridge are nucleophilic and can donate electrons, potentially facilitating interactions with protein residues within an active site. nih.gov

The following table summarizes the observed effects of substituents on the biological activity of compounds related to MFCD18319195.

Parent Compound/ScaffoldSubstituent ModificationObserved Effect on Biological ActivityReference
Isonicotinic acidDerivatization to amideHigher SAR-inducing activity in plants compared to the acid form. researchgate.net
2-substituted isonicotinic acid hydrazidesChanges in electronic and steric properties of substituentsCorrelated with antibacterial activity against Mycobacterium tuberculosis. nih.gov
HaedoxanReplacement of 3-(3,4-methylenedioxyphenyl) group with methyl or n-butylLarge decrease in insecticidal activity. tandfonline.com
2-amino-N-(3,4-methylenedioxyphenyl)succinimide(R)-enantiomer vs. (S)-enantiomerThe (R)-enantiomer showed anti-Parkinsonian activity, while the (S)-enantiomer was inactive. nih.gov

The physicochemical properties of 3-(3,4-methylenedioxyphenyl)isonicotinic acid, such as its lipophilicity, electronic character, and steric profile, play a pivotal role in its pharmacokinetic and pharmacodynamic behavior.

Electronic Effects : The electronic properties of both ring systems are crucial. The pyridine ring of isonicotinic acid is electron-deficient, while the methylenedioxyphenyl group can act as an electron donor. nih.gov These electronic characteristics will govern the molecule's ability to participate in key interactions, such as hydrogen bonding and pi-stacking, with its biological target.

Steric Factors : The size and shape of the molecule are critical for a proper fit within a binding site. The relative orientation of the two aromatic rings, discussed in the next section, is a key steric consideration.

The single bond connecting the isonicotinic acid and the 3,4-methylenedioxyphenyl rings allows for rotation, leading to different spatial arrangements or conformations. The planarity of the molecule and the potential for restricted rotation are significant stereochemical aspects.

Given the presence of two ortho-substituents relative to the bond linking the two rings, steric hindrance may restrict free rotation, a phenomenon known as atropisomerism. pharmaguideline.com This can lead to stable, non-interconvertible conformers (atropisomers) that are mirror images of each other (enantiomers) and may exhibit different biological activities. mgscience.ac.inslideshare.net The equilibrium torsional angle and the energy barrier to rotation will determine the distribution of conformers. For unsubstituted biphenyl, the torsional angle is approximately 44.4°, but ortho substituents can significantly increase the rotational barrier. slideshare.net

The specific conformation adopted by 3-(3,4-methylenedioxyphenyl)isonicotinic acid upon binding to a biological target is likely to be a key determinant of its activity. Studies on chiral 2-amino-N-(3,4-methylenedioxyphenyl)succinimides have demonstrated striking differences in the biological activity of enantiomeric pairs, underscoring the importance of stereochemistry. nih.gov The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the binding site is essential for a potent biological response.

Research on this compound Remains Undisclosed in Key Scientific Domains

Comprehensive searches for the chemical compound This compound , identified as 3-(3,4-methylenedioxyphenyl)Isonicotinic acid , have revealed a significant absence of publicly available scientific literature pertaining to its . Despite its availability from chemical suppliers, in-depth research concerning its biological and toxicological profile, as outlined in the requested scientific article structure, is not present in the accessible scientific domain.

The investigation sought to uncover detailed findings on the structure-toxicity relationships of this compound, with a particular focus on the identification of structural moieties that might contribute to cellular toxicity and the compound's links to metabolic pathways leading to the formation of reactive metabolites. However, no studies detailing these specific aspects of its toxicological profile have been found.

Furthermore, the exploration for computational and in silico analyses of this compound, a critical component of modern drug discovery and chemical safety assessment, yielded no results. This includes the absence of molecular docking simulations to elucidate its potential interactions with protein targets, the application of machine learning and neural networks for developing SAR models, and the creation of predictive models for its biological activity.

The lack of available data across these crucial research areas—from mechanistic toxicology to computational modeling—prevents a scientifically grounded discussion of this compound's properties as requested. The compound, while cataloged, appears to be either a novel entity with research yet to be published or a compound that has not been the subject of extensive investigation in the specified fields.

Therefore, the generation of a detailed article adhering to the proposed structure on Structure-Activity Relationships, Quantitative Structure-Activity Relationships, and associated computational studies for this compound is not feasible at this time due to the dearth of foundational research.

Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic analysis provides the foundational data for determining the molecular structure and purity of a chemical compound. For MFCD18319195, a combination of nuclear magnetic resonance, infrared, mass spectrometry, ultraviolet-visible, and X-ray techniques would be employed to gain a full understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu For this compound, ¹H and ¹³C NMR spectra would be fundamental in identifying the number and types of proton and carbon environments, respectively.

¹H NMR: This technique would reveal the chemical shift, integration, and multiplicity of each unique proton in the this compound molecule. The chemical shift indicates the electronic environment of the protons, while the integration provides a ratio of the number of protons in each environment. The splitting pattern (multiplicity) offers insight into the number of neighboring protons, which is crucial for determining the connectivity of atoms. cas.org

¹³C NMR: A ¹³C NMR spectrum would show a single peak for each unique carbon atom in this compound. The chemical shift of these peaks helps in identifying the type of carbon (e.g., alkyl, aromatic, carbonyl). udel.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete connectivity of the molecule. COSY spectra show correlations between coupled protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. mdpi.comnih.gov This collective data allows for the unambiguous assignment of all proton and carbon signals and the definitive determination of the this compound structure.

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, illustrating the type of data that would be obtained.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Multiplicity Integration Assignment Chemical Shift (ppm) Assignment
Hypothetical Valuee.g., s, d, t, q, me.g., 1H, 2H, 3HProton EnvironmentHypothetical ValueCarbon Environment
..................

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would show absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its constituent bonds. For instance, characteristic peaks would indicate the presence of C-H, C=C, C=O, or other functional groups. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound by comparison with a reference spectrum. libretexts.org

A representative table of expected IR absorption bands for this compound is shown below.

IR Absorption Data
Wavenumber (cm⁻¹) Functional Group Assignment
e.g., 2850-3000C-H stretch (alkane)
e.g., 1650-1750C=O stretch (carbonyl)
e.g., 1600-1680C=C stretch (alkene)
......

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. jchemrev.com For this compound, MS would be used to determine the molecular weight of the compound from the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound. nih.govmdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. nih.gov

The table below illustrates the kind of data that would be obtained from an HRMS analysis of this compound.

HRMS Data
Calculated m/z Measured m/z Molecular Formula
Hypothetical ValueHypothetical Valuee.g., CₓHᵧNₐOₑ...

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. mt.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The UV-Vis spectrum of this compound would show the wavelength of maximum absorption (λₘₐₓ), which can provide information about the electronic structure and conjugation within the molecule. azooptics.com According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the substance, making UV-Vis spectroscopy a useful tool for quantitative analysis. wisdomlib.org

A summary of potential UV-Vis spectroscopic data for this compound is provided in the table below.

UV-Vis Data
λₘₐₓ (nm) Molar Absorptivity (ε)
Hypothetical ValueHypothetical Value

X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure of a crystalline material. carleton.edu If a suitable single crystal of this compound can be grown, Single-Crystal X-ray Diffraction (SC-XRD) can provide the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and stereochemistry. carleton.educeitec.czcreative-biostructure.com This technique offers an unambiguous determination of the molecular structure. Powder XRD (PXRD) can be used to analyze the bulk crystalline form of the material and to identify different polymorphic forms. ub.edumdpi.com

The table below outlines the type of crystallographic data that would be generated from an SC-XRD analysis of this compound.

Single-Crystal X-ray Diffraction Data
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group e.g., P2₁/c, etc.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų) Hypothetical Value
Z Number of molecules per unit cell

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.orgcarleton.edu For this compound, XPS could be used to confirm the presence of expected elements and to investigate their oxidation states and chemical environments on the surface of a solid sample. psu.edu This would be particularly relevant for studying the surface chemistry of the compound in solid form.

A hypothetical summary of XPS data for this compound is presented below, indicating the binding energies for core electrons of the constituent elements.

X-ray Photoelectron Spectroscopy Data
Element Binding Energy (eV)
e.g., C 1sHypothetical Value
e.g., O 1sHypothetical Value
e.g., N 1sHypothetical Value
......

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are powerful tools for the separation, identification, and quantification of chemical compounds. Their application is essential for ensuring the purity and consistency of substances like this compound in research and development.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify components in a mixture. ymc.eu An HPLC system consists of a pump to move the mobile phase, a sample injector, a column that separates the components, and a detector. ymc.eupolaranalytical.com The technique is particularly suited for less-volatile and thermally unstable organic compounds. polaranalytical.com Ultra-High-Performance Liquid Chromatography (UHPLC), an advanced form of HPLC, utilizes smaller particle sizes in the column and higher operating pressures to achieve faster and more precise separations. ymc.eu For a compound like this compound, HPLC would be invaluable for assessing its purity and stability under various conditions.

A hypothetical HPLC method for this compound could be developed using a C18 stationary phase, which is common for separating a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation would be optimized by adjusting the gradient of the mobile phase composition, the flow rate, and the column temperature to achieve baseline separation of this compound from any impurities.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterValuePurpose
Column C18, 2.1 mm I.D. x 50 mm length, 1.7 µmProvides high-resolution separation of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Phosphoric acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic component for eluting the compound.
Gradient 5% to 95% B over 10 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 0.3 mL/minControls the speed of the separation.
Column Temp. 40 °CAffects retention time and peak shape.
Detection UV at 254 nmDetects the compound as it elutes from the column.
Injection Vol. 2 µLThe amount of sample introduced into the system.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile organic compounds. nih.gov In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. nasa.gov Different components of the sample travel through the column at different rates, leading to their separation. nasa.gov Detectors such as Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are commonly used for the detection and identification of the separated compounds. nasa.gov The applicability of GC for this compound would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC could provide high-resolution separation and sensitive detection.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique. fishersci.comlibretexts.org It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase that moves up the plate via capillary action. chemguide.co.uk TLC is widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. fishersci.comlibretexts.org For this compound, TLC would be a quick and cost-effective method to get a preliminary assessment of its purity and to optimize solvent systems for more advanced chromatographic techniques like HPLC. aga-analytical.com.pl

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govthermofisher.com This method is particularly useful for the analysis of a wide range of molecules, including small ions, peptides, proteins, and nucleic acids. bio-rad.comnih.gov The separation occurs in a narrow capillary filled with an electrolyte solution. nih.gov If this compound is ionizable, CE could offer an alternative and often orthogonal separation mechanism to HPLC, providing complementary information about its purity.

Application of Analytical Techniques in Research

The analytical techniques described above are integral to the research and development process of any new chemical entity.

Monitoring Reaction Progress and Purity Assessment

Monitoring the progress of a chemical reaction is essential for optimizing reaction conditions, maximizing yield, and minimizing the formation of byproducts. bruker.com Techniques like TLC and HPLC are routinely used for this purpose. libretexts.orgutas.edu.au Small aliquots of the reaction mixture can be taken at different time points and analyzed to determine the consumption of reactants and the formation of the desired product, in this case, this compound.

Purity assessment is a critical step in the characterization of any chemical compound. nih.gov The presence of impurities can significantly affect the physical, chemical, and biological properties of a substance. A combination of analytical techniques is often employed to ensure the comprehensive evaluation of a compound's purity. For this compound, HPLC and GC-MS would be the primary methods for quantitative purity analysis, while TLC could be used for rapid qualitative checks.

Interactive Data Table: Comparison of Techniques for Purity Assessment of a Novel Compound

TechniquePrincipleApplication for Purity AssessmentAdvantagesLimitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative analysis of non-volatile and thermally labile compounds. polaranalytical.comHigh resolution, high sensitivity, and applicable to a wide range of compounds. ymc.euCan be time-consuming and requires more expensive equipment.
GC Partitioning between a gaseous mobile phase and a stationary phase.Analysis of volatile and thermally stable compounds. nih.govVery high resolution and sensitivity, especially when coupled with MS. thermofisher.comNot suitable for non-volatile or thermally unstable compounds.
TLC Separation on a thin layer of adsorbent material. chemguide.co.ukRapid qualitative screening of purity and reaction monitoring. fishersci.comlibretexts.orgSimple, fast, and inexpensive. libretexts.orgLower resolution and sensitivity compared to HPLC and GC. libretexts.org
CE Separation based on electrophoretic mobility in an electric field. nih.govAnalysis of charged molecules. nih.govHigh efficiency and requires very small sample volumes. nih.govCan be less robust than HPLC for certain applications.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broad range of computational techniques used to represent and study the behavior of molecules. These methods are invaluable for predicting molecular properties and understanding complex chemical phenomena.

A key application of molecular modeling is the prediction of the three-dimensional structure and relative energies of different conformations of a molecule. For a flexible molecule like MFCD18319195, multiple low-energy conformations may exist. Computational methods can be used to perform a conformational search to identify these stable structures.

Table 2: Hypothetical Relative Energies of this compound Conformers.

Conformer Dihedral Angle (degrees) Relative Energy (kcal/mol) Population at 298 K (%)
A 60 0.00 75.3
B 180 1.50 20.1
C -60 0.25 4.6

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. ameslab.gov

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In PCM, the solute molecule is placed in a cavity within a polarizable dielectric continuum that represents the solvent. This approach allows for the calculation of properties such as solvation energy and the effect of the solvent on the molecular structure and reactivity of this compound. By performing calculations in both the gas phase and in different solvents, one can quantify the influence of the solvent on the molecule's properties.

Applications in Design and Discovery

Computational methods are integral to the design and discovery of new molecules with desired characteristics. nih.govgsconlinepress.com This includes the rational design of derivatives, understanding reaction mechanisms, and predicting the functional properties of new chemical species.

Rational Design of Derivatives with Specific Properties

The rational design of chemical derivatives involves using computational models to predict how structural modifications will affect a molecule's properties. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to guide the synthesis of new compounds with enhanced activity or desired characteristics. coventry.ac.ukresearchgate.net This approach is a cornerstone of modern drug discovery and materials science. gsconlinepress.comresearchgate.net

Understanding Reaction Mechanisms and Pathways

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions. wiley.com By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways. youtube.comuni-ulm.de This understanding is crucial for optimizing reaction conditions and for the design of new catalysts.

Predicting Functional Properties of New Chemical Species

Computational tools can predict a wide range of functional properties for new or hypothetical molecules. chemrxiv.orgnih.gov These predictions can include spectroscopic properties, electronic properties, and potential biological activities, thereby guiding experimental efforts toward the most promising candidates. tu-braunschweig.de

Due to the lack of specific data for "this compound," the detailed research findings and data tables requested in the prompt cannot be generated. The information provided above is a general overview of the methodologies mentioned in the user's request.

Applications in Chemical Research and Materials Science

Role as a Chemical Building Block and Intermediate

The strategic placement of functional groups on the dibenzofuran (B1670420) scaffold of MFCD18319195 makes it a valuable building block in synthetic chemistry. The formyl groups can undergo a variety of transformations, such as oxidation, reduction, and condensation reactions, while the carbon-iodine bonds are amenable to cross-coupling reactions, enabling the introduction of diverse substituents.

Precursor in Organic Synthesis

As a precursor, 2,6-Diformyl-4,8-diiododibenzo[b,d]furan serves as a starting material for the synthesis of a range of dibenzofuran derivatives. The dibenzofuran structure itself is a key component in various natural products and biologically active molecules. oncotarget.comnih.gov Synthetic chemists utilize precursors like this compound to construct these complex targets. The formyl groups can be converted to other functionalities, such as carboxylic acids or alcohols, which can then participate in further reactions. The presence of iodine atoms allows for the introduction of aryl, alkyl, or other functional groups through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. oncotarget.comorganic-chemistry.org This dual reactivity makes it a powerful tool for creating libraries of substituted dibenzofurans for various research purposes, including medicinal chemistry and materials science. biointerfaceresearch.comekb.eg

The synthesis of dibenzofuran derivatives often involves intramolecular cyclization of diaryl ethers or palladium-catalyzed reactions. organic-chemistry.orgekb.eg The compound this compound, with its pre-functionalized core, offers a more direct route to certain classes of dibenzofuran-containing molecules. For instance, the formyl groups can be used to build larger conjugated systems through Wittig-type reactions or Knoevenagel condensations.

Intermediate in the Synthesis of Complex Molecules

Beyond being a primary precursor, 2,6-Diformyl-4,8-diiododibenzo[b,d]furan can also function as a key intermediate in multi-step synthetic pathways. In the construction of intricate molecular architectures, a stable yet reactive intermediate is often crucial. The dibenzofuran core provides a rigid and planar framework, which can be desirable in the design of materials with specific electronic or photophysical properties.

The synthesis of complex molecules often requires a carefully planned sequence of reactions. The differential reactivity of the formyl and iodo groups on this compound can be exploited to achieve selective transformations. For example, the formyl groups might be protected while the iodine atoms are subjected to a cross-coupling reaction. Subsequently, deprotection of the formyl groups would allow for further modifications at those positions. This stepwise functionalization is a cornerstone of modern organic synthesis, enabling the precise construction of target molecules with a high degree of complexity. sioc-journal.cn

Applications in Materials Chemistry

The unique structural and electronic properties of dibenzofuran derivatives make them attractive candidates for various applications in materials chemistry. The planar and electron-rich nature of the dibenzofuran system can facilitate charge transport and light absorption, which are key processes in many electronic and optoelectronic devices.

Components in Organic Electronics

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). beilstein-journals.org Dibenzofuran-containing molecules have been investigated as organic semiconductors due to their potential for good charge carrier mobility and stability. beilstein-journals.orgacs.org

The compound 2,6-Diformyl-4,8-diiododibenzo[b,d]furan can serve as a building block for larger, π-conjugated systems suitable for use in organic electronics. The formyl groups can be used to extend the conjugation length of the molecule through reactions with other aromatic or vinylic building blocks. The iodine atoms provide handles for further functionalization, allowing for the fine-tuning of the electronic properties of the resulting material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the performance of organic electronic devices. For example, dialkyl-substituted dibenzo[d,d']benzo[1,2-b:4,5-b']difurans have demonstrated p-type semiconducting properties with notable hole mobility. beilstein-journals.org

Functional Materials Development

The development of functional materials with tailored properties is a major focus of modern materials science. The versatility of 2,6-Diformyl-4,8-diiododibenzo[b,d]furan allows for its incorporation into a variety of functional materials. For example, by reacting the formyl groups with appropriate monomers, it can be integrated into polymers, leading to materials with specific thermal, mechanical, or electronic properties.

The dibenzofuran moiety is known for its thermal stability, which can be an advantageous property for materials used in high-temperature applications. ekb.eg Furthermore, the ability to introduce different functional groups via the iodine atoms allows for the creation of materials with specific functionalities, such as sensing capabilities or tailored solubility. The synthesis of such materials often relies on the precise control over their molecular structure, a task for which this compound is well-suited.

Role in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light and generate electrons. scielo.brd-nb.info The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, its ability to inject electrons into the semiconductor anode (typically TiO2), and its electrochemical stability. rsc.orgamazon.com

Organic dyes based on a donor-π-acceptor (D-π-A) architecture are commonly used in DSSCs. The dibenzofuran unit can serve as part of the π-conjugated bridge in such dyes. The formyl groups of 2,6-Diformyl-4,8-diiododibenzo[b,d]furan can be converted into stronger acceptor groups or used to link the dibenzofuran core to other parts of the dye molecule. The iodine atoms can be replaced with donor groups through cross-coupling reactions to complete the D-π-A structure. The rigid and planar nature of the dibenzofuran core can help to ensure efficient electronic communication between the donor and acceptor moieties, which is crucial for effective charge separation and high power conversion efficiencies in DSSCs. d-nb.info

Nanotechnology Applications (e.g., Nanomaterials for Specific Functions)

No specific studies were identified that detail the use of 3-(3,4-methylenedioxyphenyl)Isonicotinic acid in the development or functionalization of nanomaterials. General research in nanotechnology highlights the use of various organic molecules to create functional nanoparticles for applications like drug delivery and medical imaging. mdpi.comdovepress.comnih.govnih.gov For instance, engineered nanoparticles are being explored for enhanced efficacy and targeted delivery of therapeutics for a range of diseases. nih.govnih.gov However, none of these studies specifically name or investigate the properties of this compound in a nanotechnology context.

Agronomical and Food Science Applications

There is no direct evidence in the searched literature of 3-(3,4-methylenedioxyphenyl)Isonicotinic acid being used or researched for the following applications.

Plant Growth Regulation and Pest Control Research

Research into related structural components exists, but not on the compound itself. For example, Isonicotinic acid (INA), a structural part of the target molecule, has been shown to induce defense responses in plants like Arabidopsis thaliana. nih.gov Separately, a different compound containing a similar structural motif, N,N′-bis-(3,4-methylenedioxyphenyl)urea, has been reported to enhance adventitious root formation in apple rootstocks. researchgate.net Studies have also noted that nicotinic acid can work synergistically with rooting hormones like indole-3-butyric acid (IBA). isa-arbor.com However, these findings are on distinct chemical entities and cannot be directly attributed to 3-(3,4-methylenedioxyphenyl)Isonicotinic acid. The field of pest control is broad, utilizing various chemical and biological agents, but this compound is not mentioned among them in the available literature. umn.edunih.gov

Postharvest Preservation of Fruits

The literature on postharvest fruit preservation describes various techniques, including the use of chemical preservatives like sulphur dioxide and benzoates, controlled atmosphere storage, and emerging technologies like bio-coatings. chesci.commdpi.commdpi.comnsw.gov.au There is no mention of 3-(3,4-methylenedioxyphenyl)Isonicotinic acid being investigated or used as a preservative for fruits.

Research Tool Development

Probes for Biological System Investigation

The development of molecular probes for biological investigation is an active area of research, with a focus on creating tools for sensing and imaging cellular processes. mdpi.com These probes are often based on fluorescent molecules or compounds that react specifically with a biological target. Despite the potential for isonicotinic acid derivatives to be used in creating such tools, no literature was found that describes the synthesis or application of 3-(3,4-methylenedioxyphenyl)Isonicotinic acid as a biological probe.

Environmental Considerations in Research Context

Lifecycle Assessment Implications for Related Compounds and Research Practices

A comprehensive Lifecycle Assessment (LCA) for 3-(3,4-methylenedioxyphenyl)Isonicotinic acid has not been published. However, the principles of LCA are widely applied in the chemical industry to evaluate the environmental impact of products from raw material extraction to final disposal. icca-chem.orgwbcsd.org An LCA for this compound would involve a "cradle-to-grave" analysis, quantifying inputs and outputs at every stage of its existence. icca-chem.org This includes the sourcing of precursors, the energy and solvents used in synthesis, the environmental performance of the product during its use, and its ultimate fate. acs.org

Environmental Fate and Degradation Studies

Specific studies on the environmental fate and degradation of 3-(3,4-methylenedioxyphenyl)Isonicotinic acid are not available. However, the behavior of its constituent parts can offer some insights.

Isonicotinic Acid: As a derivative of pyridine (B92270), isonicotinic acid's environmental persistence and degradation pathways are of interest. Pyridine-based compounds can enter the environment, and their fate is influenced by factors like microbial activity and photolysis. nih.gov For instance, isonicotinic acid has been studied as a ligand in photocatalytic systems designed to degrade pollutants like benzene (B151609) under indoor light conditions, suggesting its potential involvement in photochemical reactions. growingscience.com The degradation of the related nicotinic acid has been chemically mapped, indicating that the pyridine ring can be broken down through various oxidative processes. nih.gov The water solubility of isonicotinic acid suggests it will likely be mobile in the environment. fishersci.com

Methylenedioxyphenyl Group: The methylenedioxyphenyl (MDP) group is found in numerous natural and synthetic compounds. Its presence can significantly influence a molecule's environmental behavior. Some compounds containing the MDP moiety are known to be environmental pollutants, particularly from sources like illicit drug manufacturing, where they can contaminate groundwater. ofdt.fr The environmental persistence of such compounds can be a concern, with potential impacts on groundwater quality for extended periods. ofdt.fr

Forced degradation studies, a common practice in pharmaceutical development, subject compounds to stress conditions like acid, base, oxidation, heat, and light to understand their stability and breakdown products. acs.orgcarlroth.com Such studies would be necessary to determine the degradation pathways and potential persistent breakdown products of 3-(3,4-methylenedioxyphenyl)Isonicotinic acid.

Impact of Chemical Synthesis Processes on Environmental Footprint

The environmental footprint of a chemical is heavily influenced by its synthesis process. google.com For 3-(3,4-methylenedioxyphenyl)Isonicotinic acid, this would encompass the raw materials, solvents, reagents, and energy consumed, as well as the waste generated.

Isonicotinic Acid Synthesis: The commercial production of isonicotinic acid often involves the oxidation of 4-picoline, which can be achieved using agents like nitric acid or through ammoxidation followed by hydrolysis. wikipedia.org These processes can have significant environmental impacts related to the use of strong acids and the generation of byproducts. google.com Efforts in green chemistry aim to develop more sustainable synthesis routes, for example, by using water-based reactions or microwave-assisted synthesis to reduce energy consumption and environmental impact. juniperpublishers.com

Methylenedioxyphenyl Moiety Synthesis: The synthesis of compounds containing the methylenedioxyphenyl group can also pose environmental challenges. Some traditional routes have been noted for having a greater environmental impact due to the number of steps and byproducts generated. google.com The use of certain raw materials, such as safrole, has been curtailed due to its origin from limited forest resources, prompting the search for more sustainable alternatives and waste valorization strategies. google.com

Future Research Directions for 3 3,4 Methylenedioxyphenyl Isonicotinic Acid

Development of Novel Synthetic Pathways

The synthesis of 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid is not extensively documented in current literature. Future research could focus on developing efficient and scalable synthetic routes. A plausible and modern approach would involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These reactions are cornerstones of modern organic synthesis for constructing biaryl systems.

A potential Suzuki coupling strategy would involve the reaction of a protected isonicotinic acid derivative, such as a boronic acid or ester, with a halogenated 3,4-methylenedioxyphenyl precursor. Conversely, 3,4-methylenedioxyphenylboronic acid could be coupled with a halogenated isonicotinic acid derivative. Key areas for research in this domain would include:

Optimization of Catalytic Systems: Investigating various palladium catalysts, ligands, and reaction conditions to maximize yield and purity.

Exploration of Alternative Coupling Methods: Exploring other cross-coupling reactions like Negishi (organozinc) or Hiyama (organosilicon) couplings to identify the most efficient pathway.

Flow Chemistry Synthesis: Adapting the optimized batch synthesis to a continuous flow process, which can offer improved safety, efficiency, and scalability.

An example of a related synthesis is the preparation of 3-(3,4-methylenedioxy-phenyl)-propionic acid, which is achieved through the hydrogenation of 3,4-methylenedioxy-cinnamic acid using a palladium-carbon catalyst. prepchem.com This highlights the utility of palladium in manipulating compounds with the 3,4-methylenedioxyphenyl moiety.

Exploration of Undiscovered Biological Activities at the Molecular Level

The isonicotinic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. The parent compound, isoniazid (B1672263), is a frontline antitubercular drug. nih.govresearchgate.net The structural similarity of 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid to these compounds suggests it may possess a range of unexplored biological activities.

Future research should focus on screening this compound against various biological targets. Hydrazone derivatives of isonicotinic acid have shown a wide spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects. nih.govresearchgate.net A study on (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, which share the isonicotinohydrazide core, demonstrated that these compounds can exhibit potent antimicrobial and antioxidant activities. researchgate.net

Systematic biological evaluation of MFCD18319195 could involve:

Antimicrobial and Antifungal Assays: Testing against a panel of pathogenic bacteria and fungi to determine its potential as an infectious disease therapeutic.

Antitubercular Activity: Specifically investigating its efficacy against Mycobacterium tuberculosis, given its structural relation to isoniazid. unav.edu

Enzyme Inhibition Assays: Screening against a broad range of enzymes, such as kinases, proteases, or histone deacetylases (HDACs), to identify potential targets for diseases like cancer.

Receptor Binding Assays: Compounds with the 3,4-methylenedioxyphenyl group, such as in MDMA, are known to interact with various neuroreceptors. nih.gov Investigating the binding profile of this compound to serotonin (B10506) and dopamine (B1211576) receptors could reveal potential neurological activities. google.com

Advanced SAR/QSAR Modeling for Mechanistic Insights

Once initial biological activity data is obtained, Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for understanding the compound's mechanism of action and for designing more potent analogs. toxmed.it QSAR models establish a mathematical relationship between the chemical structure and biological activity. nih.gov

A focused research program in this area would entail:

Synthesis of an Analog Library: Systematically modifying the 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid structure. Modifications could include altering the substitution pattern on the phenyl ring, replacing the methylenedioxy group with other substituents, or modifying the carboxylic acid group on the pyridine (B92270) ring.

Development of QSAR Models: Using the biological activity data from the analog library to build predictive QSAR models. researchgate.net These models can help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the compound's activity. nih.gov

Mechanistic Hypothesis Generation: Using the insights from SAR and QSAR to formulate hypotheses about how the compound interacts with its biological target at a molecular level. This can guide further experimental studies, such as X-ray crystallography or cryo-electron microscopy of the compound bound to its target protein.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Modern technologies can significantly accelerate the research and development process for novel compounds like 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid.

Key technological integrations to explore include:

High-Throughput Synthesis and Screening: Employing automated synthesis platforms to rapidly generate a library of analogs for SAR studies, coupled with high-throughput screening to quickly assess their biological activity.

Artificial Intelligence in Synthesis Planning: Utilizing AI and machine learning algorithms to predict optimal synthetic routes, reaction conditions, and potential side products, thereby streamlining the synthetic process.

Advanced Spectroscopic and Crystallographic Techniques: Using state-of-the-art NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to unambiguously characterize the compound and its analogs. These techniques are vital for confirming the structure and purity of synthesized molecules. researchgate.net

Expanding Applications in Green Chemistry and Sustainable Materials Science

The principles of green chemistry can be applied to the synthesis of 3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid to minimize its environmental impact. researchgate.net This involves using environmentally benign solvents, reducing energy consumption, and designing processes with high atom economy.

Furthermore, the rigid, aromatic structure of this compound makes it an interesting candidate for applications in materials science. Future research could investigate its use as a building block for novel sustainable materials. mdpi.commdpi.com Potential applications include:

Development of Bio-based Polymers: Using the compound as a monomer to create novel polyesters or polyamides. The unique structure could impart desirable properties such as thermal stability, rigidity, and specific optical or electronic functions.

Functional Coatings and Films: Incorporating the molecule into coatings to leverage potential properties like UV resistance or antimicrobial activity on surfaces.

Metal-Organic Frameworks (MOFs): Using the carboxylic acid functionality to act as a linker in the synthesis of MOFs, which have applications in gas storage, catalysis, and separation.

The development of sustainable materials is a key goal for modern science, and exploring the potential of unique chemical structures like this compound is a promising frontier. mdpi.comsustainablemanufacturingexpo.com

Table 2: Compound Names Mentioned

Compound Name
3-(3,4-Methylenedioxyphenyl)Isonicotinic Acid
Isoniazid
3,4-methylenedioxy-cinnamic acid
3-(3,4-methylenedioxy-phenyl)-propionic acid
(E)-N'-(substituted benzylidene)isonicotinohydrazide

Q & A

Q. How can researchers ensure the accurate identification and characterization of MFCD18319195 in experimental settings?

To confirm the identity of this compound, employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and cross-reference results with established literature. Purity must be verified via chromatographic methods (HPLC, GC) and elemental analysis. For novel compounds, provide full characterization data, including crystallographic evidence if available, and adhere to reproducibility standards outlined in experimental protocols .

Q. What methodologies are recommended for determining the physicochemical properties of this compound?

Key properties (e.g., solubility, stability, partition coefficients) should be assessed using validated techniques such as UV-Vis spectroscopy, dynamic light scattering, or thermal analysis (DSC/TGA). Environmental conditions (pH, temperature) must be rigorously controlled, and data should be statistically validated to ensure reproducibility. Document methodologies in detail to enable replication, as emphasized in experimental reporting guidelines .

Q. How can researchers design a synthesis protocol for this compound that minimizes impurities?

Optimize reaction parameters (catalyst loading, solvent selection, temperature) through iterative Design of Experiments (DoE). Monitor intermediates via in-situ spectroscopic methods and validate purity at each step using HPLC or GC-MS. Include negative controls and replicate trials to isolate procedural artifacts .

Q. What are the best practices for validating the biological activity of this compound in preliminary assays?

Use dose-response experiments with appropriate positive/negative controls. Employ orthogonal assays (e.g., enzymatic activity, cell viability) to confirm specificity. Address batch-to-batch variability by testing multiple synthesized lots and applying statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying environmental conditions be systematically resolved?

Conduct stability studies under controlled conditions (e.g., accelerated degradation tests) and analyze degradation products via LC-MS. Use multivariate analysis to identify critical factors (e.g., humidity, light exposure). Reconcile discrepancies by comparing experimental setups (e.g., buffer composition, sample preparation) and applying frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental designs are optimal for investigating the interaction mechanisms between this compound and biological targets?

Combine in vitro binding assays (SPR, ITC) with computational modeling (molecular docking, MD simulations). Employ isothermal titration calorimetry to quantify thermodynamic parameters and validate findings using mutational analysis or competitive inhibitors. Ensure blinding and randomization to reduce bias .

Q. How should researchers address reproducibility challenges in catalytic studies involving this compound?

Standardize reaction conditions (substrate purity, solvent degassing) and document equipment calibration. Use high-throughput screening to assess catalytic efficiency across diverse substrates. Apply error-propagation analysis to quantify uncertainties in kinetic measurements .

Q. What statistical approaches are most effective in analyzing dose-response relationships involving this compound?

Fit data to nonlinear regression models (e.g., Hill equation) and calculate EC50/IC50 values with confidence intervals. Use bootstrapping or Bayesian methods to address non-normal distributions. Validate models via goodness-of-fit tests (e.g., residual analysis) and report effect sizes alongside p-values .

Q. How can researchers design a study to assess the long-term toxicity of this compound in model organisms?

Adopt a tiered approach: begin with acute toxicity assays (LD50), followed by subchronic and chronic exposure studies. Integrate histopathology, biomarker analysis, and omics (transcriptomics, metabolomics) to identify mechanistic pathways. Align protocols with OECD guidelines and include power analyses to determine sample sizes .

Q. What strategies mitigate bias in data collection during this compound-related clinical or preclinical trials?

Implement double-blinding, randomization, and standardized data entry protocols. Use electronic lab notebooks with audit trails to track modifications. Pre-register study designs (e.g., on ClinicalTrials.gov ) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Guidance

  • Data Management : Develop a Data Management Plan (DMP) outlining storage, sharing, and preservation protocols. Use version control for datasets and metadata, ensuring compliance with institutional and funding body requirements .
  • Conflict Resolution : Apply contradiction frameworks (e.g., PICOT for clinical studies) to dissect conflicting results. Replicate studies in independent labs and publish negative findings to enhance transparency .
  • Ethical Compliance : Obtain ethics approvals for human/animal studies and disclose conflicts of interest. Follow journal-specific guidelines for supplementary data and authorship criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.